2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is a chemical compound classified as a member of the 1,2,3-triazole family. This compound is characterized by the presence of a triazole ring, which contributes to its unique chemical properties and diverse applications across various scientific fields. The compound is identified by the CAS number 856861-69-3 and has been studied for its potential in medicinal chemistry, materials science, and industrial chemistry.
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine typically employs "click" chemistry techniques, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity under mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
The CuAAC reaction proceeds through the formation of a copper-acetylide complex that facilitates the cycloaddition between the azide and alkyne. The reaction typically occurs in an aqueous medium, which is beneficial for environmental sustainability and safety. Optimization of reaction conditions such as concentration, temperature, and catalyst loading can significantly impact the yield and selectivity of the desired product .
The molecular formula of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine is C5H10N4, with a molecular weight of approximately 126.16 g/mol. The compound features a five-membered triazole ring containing three nitrogen atoms (N) and two carbon atoms (C), connected to an ethanamine side chain. This structural configuration imparts specific reactivity patterns and biological activities to the molecule.
The InChI (International Chemical Identifier) for this compound is InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3
, which provides a standardized way to represent its chemical structure. The InChI Key is CPIUETQFTNIZMQ-UHFFFAOYSA-N
, which serves as a unique identifier for database searches.
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine can participate in various chemical reactions due to its functional groups. Notably, it can undergo oxidation to yield N-oxides or reduction to produce nitrogen-containing heterocycles. Substitution reactions can lead to alkylated or acylated derivatives of triazole .
The reactivity of this compound is largely influenced by the electron-rich nature of the triazole ring. This feature allows it to act as a nucleophile in substitution reactions or as an electrophile in coupling reactions with other organic molecules. The versatility of this compound makes it suitable for synthesizing more complex organic structures used in pharmaceuticals and agrochemicals.
The mechanism of action for 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Specifically, it has been studied as an enzyme inhibitor for various classes of enzymes involved in critical cellular processes .
Data from biochemical analyses suggest that derivatives of this compound can modulate cellular signaling pathways by influencing gene expression through enzyme inhibition mechanisms. For instance, inhibition of histone deacetylases (HDACs) has been linked to increased acetylation levels on histone proteins, thereby altering gene transcription profiles .
The physical properties of 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine include:
Key chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine has a broad range of applications across several fields:
Chemistry: It serves as a critical building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities such as antimicrobial effects and anticancer properties.
Medicine: It is explored for drug development purposes, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in producing materials with specific properties like polymers and coatings that require enhanced durability or functionality .
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine relies predominantly on Copper-Catalyzed Azide-Alkyne Cycloaddition, a quintessential "click chemistry" reaction. This method involves the cycloaddition between a terminal alkyne and an organic azide under copper catalysis, yielding 1,4-disubstituted 1,2,3-triazoles regioselectively. The terminal alkyne precursor for this compound is typically N-propargylamine, which reacts with methyl azide (CH₃N₃) to form the 1-methyltriazole core. The reaction employs catalytic copper(I) species, generated in situ from copper(II) sulfate and sodium ascorbate, in aqueous or aqueous/organic solvent mixtures (e.g., tert-butanol/water) at room temperature [4] [8].
Crucially, the CuAAC reaction offers a 10⁷–10⁸-fold rate acceleration over the uncatalyzed thermal Huisgen cycloaddition. The mechanism involves:
Table 1: Optimization Parameters for CuAAC Synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Catalyst System | CuSO₄ (5 mol%), NaAsc (10 mol%) | Reduced Cu(I) lowers yield; Excess causes homocoupling |
Solvent | tert-Butanol/Water (1:1) | Purely organic solvents slow reaction kinetics |
Temperature | 25–40°C | >60°C promotes side products; <25°C slows reaction |
Reaction Time | 2–4 hours | Incomplete conversion if shortened |
Azide Equivalents | 1.1–1.2 | Excess azide complicates purification |
Regioselectivity is inherent to CuAAC, exclusively furnishing the 1,4-disubstituted isomer required for 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields 1,5-regioisomers, is unsuitable for this target [8]. The copper-mediated process ensures the methyl group attaches exclusively to the triazole’s N1 position, while the ethanamine chain resides at C4. This specificity arises from:
The 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine moiety serves as a versatile linker for conjugating pharmacophores via its primary amine group. A prominent strategy involves coupling with piperazine derivatives to create hybrid scaffolds with enhanced bioactivity. For example:
These hybrids exploit synergistic effects: the triazole offers dipole interactions and metabolic stability, while piperazine contributes conformational flexibility, basicity, and hydrogen-bonding capability. In antitubercular agents, such hybrids inhibit Mycobacterium tuberculosis growth by targeting membrane transporters like MmpL3 (Mycobacterial Membrane Protein Large 3) [3]. The ethylamine spacer’s length (2 carbons) optimizes spatial separation between pharmacophores, as shorter/linker chains diminish activity.
Table 2: Piperazine-Triazole Hybrid Architectures Incorporating 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine
Hybrid Structure | Synthetic Route | Key Pharmacological Advantage |
---|---|---|
Triazole-Piperazine Amide | Carbodiimide coupling (EDC/HOBt) | Enhanced solubility & target engagement |
Triazole-Piperazine Sulfonamide | Sulfonyl chloride + triazole-amine | Improved metabolic stability |
Benzylidene-Triazole-Piperazine Conjugate | Knoevenagel + CuAAC + acylation | Dual-mode antifungal/antitubercular action |
Suzuki–Miyaura cross-coupling enables late-stage diversification of aryl/heteroaryl groups appended to the triazole-ethanamine core. This palladium-catalyzed reaction couples aryl halides (e.g., bromo- or iodo-substituted triazoles) with boronic acids under basic conditions [6] [10]. Key applications include:
The catalytic cycle involves three steps:
Key Synthesis Insights:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3